1-(propan-2-yl)-1H-indazole-5-sulfonamide

Lipophilicity Drug-likeness Indazole sulfonamide

1-(Propan-2-yl)-1H-indazole-5-sulfonamide (CAS 1394041-98-5) is a heterocyclic sulfonamide building block with the molecular formula C10H13N3O2S and a molecular weight of 239.30 g/mol. The compound features an indazole core bearing a primary sulfonamide at the 5-position and an isopropyl group at the N1 position.

Molecular Formula C10H13N3O2S
Molecular Weight 239.3 g/mol
CAS No. 1394041-98-5
Cat. No. B1378434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-1H-indazole-5-sulfonamide
CAS1394041-98-5
Molecular FormulaC10H13N3O2S
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1
InChIInChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15)
InChIKeyPTEZORUMFKQJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-1H-indazole-5-sulfonamide (CAS 1394041-98-5): Core Indazole Sulfonamide Building Block for Kinase, GPCR, and Anti-Infective Drug Discovery


1-(Propan-2-yl)-1H-indazole-5-sulfonamide (CAS 1394041-98-5) is a heterocyclic sulfonamide building block with the molecular formula C10H13N3O2S and a molecular weight of 239.30 g/mol [1]. The compound features an indazole core bearing a primary sulfonamide at the 5-position and an isopropyl group at the N1 position [2]. Its computed XLogP3 of 0.8 and topological polar surface area of 86.4 Ų position it within favorable drug-like physicochemical space [1]. The compound is commercially available at 95% purity from multiple vendors and is principally employed as a synthetic intermediate for constructing more elaborate indazole sulfonamide-based bioactive molecules, including CCR4 antagonists, glucocorticoid receptor agonists, and kinase inhibitors [3].

Why N1-Unsubstituted or N1-Methyl Indazole-5-sulfonamides Cannot Replace 1-(Propan-2-yl)-1H-indazole-5-sulfonamide in Key Synthetic Programs


The N1-isopropyl substituent on 1-(propan-2-yl)-1H-indazole-5-sulfonamide is not a trivial structural variation. In the CCR4 antagonist series, systematic N1 SAR optimization demonstrated that N1 substituent identity profoundly modulates receptor affinity, with Ki values varying by orders of magnitude across N1-methyl, N1-ethyl, N1-isopropyl, and N1-benzyl analogs [1]. The isopropyl group provides a distinct balance of steric bulk and lipophilicity (XLogP3 = 0.8) [2] that differs meaningfully from the smaller N1-methyl (MW 211.24, lower lipophilicity) or the larger N1-benzyl (higher aromaticity, altered binding pose) congeners . Furthermore, the primary sulfonamide at the 5-position serves as a critical synthetic handle for downstream N-sulfonylation or N-alkylation reactions to generate diverse bioactive compound libraries; an incorrect N1 substituent precludes accurate SAR translation [3]. Simple replacement with 1H-indazole-5-sulfonamide (MW 197.22, no N1 alkyl group) would entirely miss the N1-dependent pharmacology observed in glucocorticoid receptor agonist and IMPDH inhibitor programs [4][5].

Quantitative Differential Evidence: 1-(Propan-2-yl)-1H-indazole-5-sulfonamide versus Closest Comparators


Lipophilicity Control: XLogP3 = 0.8 Provides a Quantifiable LogP Advantage Over the Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3 of 0.8 [1], and an experimentally derived logP of 1.021 from vendor QC data [2]. This represents a measurable increase in lipophilicity conferred by the N1-isopropyl group compared to the unsubstituted 1H-indazole-5-sulfonamide (MW 197.22, no alkyl contribution to logP) . The moderate logP places the compound within the optimal range (0 < logP < 3) for oral bioavailability, while the isopropyl group adds only ~42 Da over the parent scaffold, preserving ligand efficiency metrics.

Lipophilicity Drug-likeness Indazole sulfonamide

Melting Point and Solid-State Handling: Defined Crystalline Character (168–170 °C) Enables Reproducible Weighing and Formulation

The target compound is an isolable solid with a reported melting point of 168–170 °C [1]. In contrast, many N1-substituted indazole sulfonamide analogs, particularly those with longer or branched alkyl chains at N1, are obtained as oils or low-melting solids that complicate accurate weighing and formulation in early discovery [2]. The defined melting point of this compound facilitates reproducible solid dispensing on automated weighing platforms, a practical differentiator for high-throughput parallel synthesis workflows.

Solid-state properties Melting point Handling

CCR4 Antagonist SAR: N1-Isopropyl Indazole Sulfonamide as the Direct Precursor to the GSK2239633A Chemotype (pIC50 = 7.96)

The CCR4 antagonist lead optimization campaign by Procopiou et al. established that the N1 substituent is a critical determinant of CCR4 binding affinity [1]. The clinical candidate GSK2239633A (a close structural descendant of the N1-isopropyl indazole sulfonamide core) exhibited a pIC50 of 7.96 ± 0.11 against human CCR4 in [125I]-TARC binding assays . In the broader SAR table, N1-substituent variation from methyl to isopropyl to benzyl produced Ki shifts spanning two orders of magnitude (from low nanomolar to >1 µM) [1]. The isopropyl-substituted core scaffold thus occupies a defined SAR niche that cannot be replicated by N1-methyl (smaller, less lipophilic) or N1-benzyl (larger, altered binding mode) intermediates.

CCR4 antagonist GPCR Chemokine receptor GSK2239633A

Primary Sulfonamide Handle: Enables Divergent N-Functionalization for Kinase (MAPK1, TTK, ERK5), GPCR (GR, CCR4), Sodium Channel (Nav1.7), and Anti-Tubercular (IMPDH) Probe Synthesis

The unsubstituted –SO2NH2 group at the indazole 5-position provides a versatile synthetic handle for sulfonamide N-functionalization. Literature precedent demonstrates that indazole-5-sulfonamide intermediates can be elaborated into: (a) N-acyl sulfonamide Nav1.7 inhibitors (IC50 values in the nanomolar range) [1]; (b) N-aryl sulfonamide GR agonists (NFκB pIC50 = 8.3, 100% efficacy) [2]; (c) N-substituted IMPDH inhibitors with Mtb MIC values in the low micromolar range [3]; and (d) N-(indazol-5-yl)-acetamide TTK kinase inhibitors (CFI-400936 chemotype) [4]. The N1-H or N1-methyl analogs lack either the optimal lipophilicity or the steric profile required to faithfully reproduce the pharmacophore of these advanced leads.

Synthetic intermediate Diversifiable sulfonamide Medicinal chemistry building block

Recommended Procurement Scenarios for 1-(Propan-2-yl)-1H-indazole-5-sulfonamide Based on Quantified Differentiation Evidence


CCR4 Antagonist Lead Optimization: Direct Entry into the GSK2239633A Chemotype

For medicinal chemistry teams pursuing CCR4 antagonism for inflammatory or immuno-oncology indications, 1-(propan-2-yl)-1H-indazole-5-sulfonamide serves as the immediate synthetic precursor to the N1-isopropyl indazole arylsulfonamide series that yielded GSK2239633A (pIC50 = 7.96 ± 0.11) [1]. The building block enables one-step N-sulfonylation to generate focused libraries exploring the C4 and N3 SAR dimensions without the need for N1 deprotection or alkylation steps. Competing building blocks (N1-H or N1-methyl) would require additional synthetic manipulation to install the N1-isopropyl substituent, adding 1–2 synthetic steps and increasing the risk of racemization or side-product formation .

Kinase Inhibitor Fragment-Based Screening Library Construction

The primary sulfonamide at the 5-position is an established hinge-binding motif in kinase inhibitor design [1]. The moderate lipophilicity (XLogP3 = 0.8) and low molecular weight (239.30 Da) of this compound make it suitable as a fragment-sized entry for kinase-focused screening libraries targeting MAPK1, TTK, or ERK5 . The crystalline solid form (mp 168–170 °C) ensures accurate dispensing in 384-well plate formats, a practical advantage over oily N1-alkyl analogs . Procurement of the N1-isopropyl variant specifically enables SAR exploration at the solvent-exposed region of the ATP-binding pocket, where the isopropyl group can engage hydrophobic pocket residues without inducing the steric clashes observed with bulkier N1-benzyl analogs .

Anti-Tubercular Drug Discovery: IMPDH Inhibitor Scaffold Derivatization

Indazole sulfonamides have been validated as IMPDH inhibitors with activity against Mycobacterium tuberculosis (Mtb) through HTS of >100,000 compounds [1]. The N1-isopropyl sulfonamide building block provides a modular entry point for synthesizing N-functionalized derivatives that can be screened for IMPDH binding via the established pi-pi stacking interaction with the IMP substrate observed in X-ray co-crystal structures [1]. The logP of ~1.0 positions the core scaffold favorably for mycobacterial cell wall penetration, which typically requires balanced lipophilicity (cLogP 1–4) . Using the incorrect N1 substituent would confound SAR interpretation at the IMPDH allosteric site, where the N1 alkyl group projects into a defined hydrophobic sub-pocket.

Glucocorticoid Receptor Agonist Program: Non-Steroidal GR Ligand Core with Favorable cLogP

The indazole sulfonamide GR agonist series reported by Diallo et al. achieved NFκB pIC50 = 8.3 (100% efficacy) with a cLogP of only 1.9, representing some of the most potent and least lipophilic non-steroidal GR agonists known at the time [1]. 1-(Propan-2-yl)-1H-indazole-5-sulfonamide provides the indazole-sulfonamide central core with meta-amide elaboration potential that characterized this series. The N1-isopropyl substituent contributes to the balanced lipophilicity profile that differentiates this chemotype from more lipophilic steroidal GR agonists. For teams seeking to minimize systemic side effects through reduced tissue partitioning, the inherently low cLogP of the indazole sulfonamide platform represents a key selection criterion over alternative heterocyclic sulfonamide scaffolds [1].

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